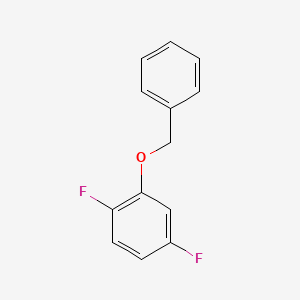

2-(Benzyloxy)-1,4-difluorobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(Benzyloxy)phenol” is an organic compound that is used in the synthesis of various other compounds . It has a linear formula of C6H5CH2OC6H4OH .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with strong bases . For instance, the reaction of 2-(2-benzyloxyphenyl)oxazoline with a strong base can lead to the formation of different products .Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques . For example, 2-(2-benzyloxyphenyl)oxazoline has been characterized using NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

Physical properties of a compound include color, density, hardness, and melting and boiling points . Chemical properties describe the ability of a substance to undergo a specific chemical change .科学的研究の応用

2-(Benzyloxy)-1,4-difluorobenzene has a wide range of applications in scientific research. It is used as a reagent in the synthesis of a wide range of organic compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It is also used as a catalyst in organic reactions such as the synthesis of amines, alcohols, and esters. In addition, it is used in the synthesis of polymers, dyes, and other materials.

作用機序

Target of Action

Benzylic compounds are known to interact with various biological targets due to their enhanced reactivity . The benzylic position’s reactivity is due to the adjacent aromatic ring .

Mode of Action

Benzylic compounds are known to undergo sn1, sn2, and e1 reactions . These reactions involve the formation of a resonance-stabilized carbocation, which can interact with various biological targets .

Biochemical Pathways

For instance, they can undergo oxidative degradation, a process usually facilitated by hot acidic permanganate solutions .

Result of Action

Benzylic compounds are known to undergo various reactions that could potentially lead to changes at the molecular and cellular levels .

Action Environment

The reactivity of benzylic compounds can be influenced by various factors, including temperature and the presence of other chemical species .

実験室実験の利点と制限

2-(Benzyloxy)-1,4-difluorobenzene is a useful reagent for organic synthesis in the laboratory. It is relatively stable and can be stored at room temperature. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is not very soluble in water and has a low vapor pressure, making it difficult to use in reactions involving water or other volatile solvents.

将来の方向性

2-(Benzyloxy)-1,4-difluorobenzene has potential applications in the synthesis of pharmaceuticals, polymers, and other materials. It may also be used as a catalyst in organic reactions, such as the synthesis of amines, alcohols, and esters. In addition, it could be used in the synthesis of heterocyclic compounds, such as pyrazoles and pyridines. Finally, further research is needed to determine its potential toxicity, carcinogenicity, and reproductive and developmental toxicity.

合成法

2-(Benzyloxy)-1,4-difluorobenzene can be synthesized from the reaction of benzyl bromide and 1,4-difluorobenzene in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as dimethylformamide at a temperature of 80°C. The reaction proceeds via a nucleophilic substitution reaction, with the bromide ion acting as the nucleophile and the 1,4-difluorobenzene molecule acting as the electrophile. The reaction is complete in about 5 hours and yields a product with a purity of greater than 95%.

Safety and Hazards

特性

IUPAC Name |

1,4-difluoro-2-phenylmethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-7-12(15)13(8-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMFCDBACQVFJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl N-[3-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330171.png)

![tert-Butyl N-[4-(6-aminopyridin-3-yl)phenyl]carbamate, 95%](/img/structure/B6330184.png)

![1-[4-(6-Aminopyridin-3-yl)phenyl]ethanone, 95%](/img/structure/B6330200.png)